molecular formula C10H16N4 B15174532 N-ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine CAS No. 1233026-59-9

N-ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine

Cat. No.: B15174532
CAS No.: 1233026-59-9
M. Wt: 192.26 g/mol
InChI Key: DIPVKVLCSRHYTC-UHFFFAOYSA-N
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Description

N-ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine: is a chemical compound that belongs to the class of pyrimidin-2-amines It features a pyrimidine ring substituted with an ethyl group and a pyrrolidin-3-yl group at the 4-position

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the appropriate pyrimidine derivative

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and controlled temperatures.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert specific functional groups within the molecule.

  • Substitution: Substitution reactions are common, where different substituents can replace existing groups on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Hydroxyl groups, carbonyl groups, and other oxygen-containing functionalities.

  • Reduction Products: Alcohols, amines, and other reduced forms of the compound.

  • Substitution Products: Derivatives with different substituents on the pyrimidine ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases. Industry: The compound finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context of its use and the specific biological system involved.

Comparison with Similar Compounds

  • N-ethyl-4-(pyrrolidin-2-yl)pyrimidin-2-amine

  • N-methyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine

  • N-ethyl-4-(piperidin-3-yl)pyrimidin-2-amine

Uniqueness: Compared to these similar compounds, N-ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine has a distinct structural feature with the pyrrolidin-3-yl group, which can influence its chemical reactivity and biological activity.

This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H13N4C_8H_{13}N_4 and a molar mass of approximately 169.22 g/mol. The compound features a pyrimidine ring substituted with an ethyl group and a pyrrolidine moiety, which contributes to its unique biological profile.

The biological activity of this compound can be attributed to several potential mechanisms:

  • Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their activity.
  • Receptor Binding : It could interact with various cellular receptors, modulating related signaling pathways.
  • DNA/RNA Interaction : The compound might bind to nucleic acids, influencing gene expression and replication processes.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in pharmacology. Some potential applications include:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : The compound may have implications in treating inflammatory diseases due to its interaction with immune pathways.

The specific biological mechanisms require further investigation to elucidate its therapeutic roles fully .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that could enhance its biological activity. A comparative analysis with structurally similar compounds is essential for understanding how different functional groups influence activity:

Compound NameStructural FeaturesPotential Activities
N-Ethyl-pyrimidinone derivativeEthyl group on a pyrimidineAntitumor, antiviral
Pyrrolidine-substituted pyrimidinePyrrolidine ring attachedEnhanced receptor binding
N-Ethyl-pyridineEthyl group on a pyridineAntimicrobial, anti-inflammatory

The unique combination of functional groups in N-ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amines may confer distinct biological properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential of N-ethyl derivatives in treating various conditions:

  • Antimicrobial Efficacy : In vitro tests have demonstrated that similar pyrrolidine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Activity : Research has shown that certain derivatives can inhibit pro-inflammatory cytokines such as IL-6 and IL-8 in cell models, suggesting a role in managing inflammatory responses .
  • Pharmacokinetics and Dynamics : Interaction studies involving binding affinity to enzymes and receptors are crucial for understanding the pharmacodynamics and pharmacokinetics of N-ethyl derivatives, informing their potential therapeutic uses.

Properties

CAS No.

1233026-59-9

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

N-ethyl-4-pyrrolidin-3-ylpyrimidin-2-amine

InChI

InChI=1S/C10H16N4/c1-2-12-10-13-6-4-9(14-10)8-3-5-11-7-8/h4,6,8,11H,2-3,5,7H2,1H3,(H,12,13,14)

InChI Key

DIPVKVLCSRHYTC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=N1)C2CCNC2

Origin of Product

United States

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